molecular formula C17H15NO2 B073963 3,6-Diacetyl-9-methyl-9H-carbazole CAS No. 1483-98-3

3,6-Diacetyl-9-methyl-9H-carbazole

Cat. No.: B073963
CAS No.: 1483-98-3
M. Wt: 265.31 g/mol
InChI Key: RINUGYQZSCXUFU-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-methyl-9H-carbazole is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

3,6-Diacetyl-9-methyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the acetylation of 9-methyl-9H-carbazole at the 3 and 6 positions using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity .

Chemical Reactions Analysis

3,6-Diacetyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 3,6-dibromo-9-methyl-9H-carbazole .

Scientific Research Applications

3,6-Diacetyl-9-methyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diacetyl-9-methyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. For example, carbazole derivatives have been studied for their ability to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

3,6-Diacetyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:

Properties

IUPAC Name

1-(6-acetyl-9-methylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINUGYQZSCXUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347271
Record name 3,6-Diacetyl-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-98-3
Record name 3,6-Diacetyl-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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